![molecular formula C16H13BO2 B591705 4-(2-Naphthyl)phenylboronic acid CAS No. 918655-03-5](/img/structure/B591705.png)
4-(2-Naphthyl)phenylboronic acid
Overview
Description
4-(2-Naphthyl)phenylboronic acid, also known as (4-naphthalen-2-ylphenyl)boronic acid, is a compound with the molecular formula C16H13BO2 . It has a molecular weight of 248.1 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(2-Naphthyl)phenylboronic acid consists of a boron atom bonded to two hydroxyl groups and a phenyl ring, which is further bonded to a naphthyl group . The exact mass and monoisotopic mass of the compound are both 248.1008598 g/mol .Chemical Reactions Analysis
Boronic acids, including 4-(2-Naphthyl)phenylboronic acid, are known for their role in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, and involve the coupling of a boronic acid with a halide or pseudohalide under palladium catalysis .Physical And Chemical Properties Analysis
4-(2-Naphthyl)phenylboronic acid is a solid at 20°C . It has a density of 1.2±0.1 g/cm³ . The compound has a topological polar surface area of 40.5 Ų .Scientific Research Applications
Synthesis of BODIPY Dyes
Phenyl boronic acid (PBA) is used in the synthesis of BODIPY dyes. These dyes are functional and modular fluorescent tools that are used for tethering the glycan domain of antibodies . The PBA-BODIPY dyes are an efficient merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
Sensing Applications
Boronic acids, including phenyl boronic acid, are used in various sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling and Protein Manipulation
The interaction of boronic acids with proteins allows their use in various areas ranging from biological labelling, protein manipulation and modification, to separation and the development of therapeutics .
Enantioselective Rhodium-Catalyzed Addition
4-(2-Naphthyl)phenylboronic acid is used in an enantioselective rhodium-catalyzed addition of aryl boronic acids to 2,2,2-trifluoroacetophenones. This leads to the creation of chiral, tertiary trifluoromethyl alcohols .
Palladium-Catalyzed Addition
This compound is also employed in a study of a palladium-catalyzed addition of aryl boronic acids to nitriles, providing aryl ketones, and to aryloxy nitriles, providing benzofurans .
Building Materials for Microparticles
Boronic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Safety and Hazards
Future Directions
Boronic acids, including 4-(2-Naphthyl)phenylboronic acid, have found use in a variety of applications due to their ability to form reversible covalent bonds with diols . They are used in the design of sensors, in drug delivery systems, and in organic synthesis . Future research may continue to explore these and other applications.
Mechanism of Action
Target of Action
4-(2-Naphthyl)phenylboronic acid is an organoboron compound that primarily targets molecules with hydroxyl or catechol structures . It can form boronic ester bonds with these targets, and can also interact with electron-rich groups such as amines and imidazoles through boron-nitrogen coordination .
Mode of Action
The compound acts as an electron-deficient group, enabling it to interact with electron-rich targets . It forms boronic ester bonds with hydroxyl or catechol structures, and can also interact with electron-rich groups such as amines and imidazoles through boron-nitrogen coordination . This interaction can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
The specific biochemical pathways affected by 4-(2-Naphthyl)phenylboronic acid depend on the nature of its targets. As a boronic acid, it is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
Like other boronic acids, it is expected to have good stability and be readily prepared .
Result of Action
The result of the action of 4-(2-Naphthyl)phenylboronic acid depends on the specific context of its use. In organic synthesis, it can facilitate the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions . The compound’s ability to interact with electron-rich groups can also lead to changes in the structure and function of these groups .
Action Environment
The action of 4-(2-Naphthyl)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions . Additionally, the compound’s interactions with electron-rich groups can be influenced by factors such as pH and the presence of other competing groups .
properties
IUPAC Name |
(4-naphthalen-2-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQAKBYFBIWELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670208 | |
Record name | [4-(Naphthalen-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Naphthyl)phenylboronic acid | |
CAS RN |
918655-03-5 | |
Record name | [4-(Naphthalen-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Naphthyl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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